N-[(2-bromophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide
Description
N-[(2-bromophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide is a complex organic compound characterized by the presence of a bromophenyl group, a methylsulfonyl group, and a cyclohexane carboxamide moiety
Properties
IUPAC Name |
N-[(2-bromophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3S/c1-11-5-4-7-12(9-11)15(18)17-21(19,20)10-13-6-2-3-8-14(13)16/h2-3,6,8,11-12H,4-5,7,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANQPQAAZYYWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)NS(=O)(=O)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide typically involves multiple steps:
Sulfonylation: The methylsulfonyl group can be introduced by reacting the brominated phenyl compound with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base like triethylamine (Et₃N).
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the sulfonylated bromophenyl compound with 3-methylcyclohexanecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, potentially forming sulfone derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-bromophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with biological targets, possibly serving as a lead compound for developing pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[(2-bromophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the sulfonyl and carboxamide groups might form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide
- N-[(2-fluorophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide
- N-[(2-iodophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide
Uniqueness
N-[(2-bromophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chlorinated, fluorinated, or iodinated analogs.
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